6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the thiazolopyrimidine family, known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF), followed by alkylation at the sulfur atom with various alkyl halides . Another approach includes the intramolecular cyclization of formamidines .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactions and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting the proliferation of cancer cells . It also interacts with phosphatidylinositol 3-kinase and ubiquitin-specific protease 7, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolopyrimidinecarboxylates: Known for their pharmacological activities, these compounds are structurally related and used in similar applications.
Uniqueness
6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific hydroxyl group at the 6-position, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its binding affinity and specificity for certain enzymes and receptors, making it a valuable compound in drug discovery .
Properties
CAS No. |
18903-20-3 |
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Molecular Formula |
C5H3N3O3S |
Molecular Weight |
185.16 g/mol |
IUPAC Name |
6-hydroxy-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C5H3N3O3S/c9-4-2-3(6-1-12-2)7-5(10)8(4)11/h1,11H,(H,7,10) |
InChI Key |
KGNODANMWUBAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(S1)C(=O)N(C(=O)N2)O |
Origin of Product |
United States |
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